molecular formula C17H15N3O2S B2895773 5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine CAS No. 321433-00-5

5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine

Cat. No. B2895773
M. Wt: 325.39
InChI Key: KQIHSDIGUBVIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine is a chemical compound with a complex structure . It is available for purchase from various suppliers for use in scientific research .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine is quite intricate, involving multiple functional groups . The compound includes methoxy, sulfanyl, pyridinyl, and pyrimidine groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .

Scientific Research Applications

Antiviral Activity

A study by Hocková et al. (2003) on acyclic nucleoside phosphonate analogues, including pyrimidine derivatives, revealed that these compounds exhibited significant inhibitory activity against retrovirus replication in cell culture, showcasing their potential in developing antiretroviral therapies (Hocková et al., 2003).

Anticancer and Antimicrobial Properties

F. Bassyouni and O. Fathalla (2013) synthesized new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, showing a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This highlights the role of pyrimidine derivatives in developing new therapeutic agents (Bassyouni & Fathalla, 2013).

Corrosion Inhibition

A study by Abdallah et al. (2018) on pyridopyrimidinone derivatives demonstrated their effectiveness as corrosion inhibitors for carbon steel in sulfamic acid medium, indicating their potential application in protecting industrial materials (Abdallah et al., 2018).

Synthesis and Structural Studies

Research by Marcin Stolarczyk et al. (2021) on 5-hydroxymethylpyrimidines provided insight into their synthesis, crystal structure, and biological evaluation, offering a foundation for the development of new drugs with potential anticancer properties (Stolarczyk et al., 2021).

properties

IUPAC Name

5-methoxy-4-(4-methoxyphenyl)sulfanyl-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-21-12-6-8-13(9-7-12)23-17-15(22-2)11-19-16(20-17)14-5-3-4-10-18-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIHSDIGUBVIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=NC(=NC=C2OC)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine

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